

Technical Monograph: 2-Chloro-N-hexylacetamide

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Compound of Interest

Compound Name: 2-chloro-N-hexylacetamide

CAS No.: 5326-81-8

Cat. No.: B1360268

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CAS Number: 5326-81-8 Chemical Class:

-Haloacetamide / Electrophilic Alkylating Agent^[1]

Part 1: Executive Summary & Strategic Utility

In the landscape of covalent probes and pharmaceutical intermediates, **2-chloro-N-hexylacetamide** (CAS 5326-81-8) occupies a critical niche as a lipophilic electrophile.^[1]

Unlike its hydrophilic congeners (e.g., 2-chloroacetamide or iodoacetamide) commonly used in global proteomic profiling, the N-hexyl variant introduces a significant hydrophobic moiety (alkyl chain).

This structural feature dictates its primary utility:

- **Chemical Biology:** As a "warhead" for probing cysteine residues located within hydrophobic pockets of proteins.^[1]
- **Fragment-Based Drug Discovery (FBDD):** As a covalent fragment to screen for druggable cysteines in non-polar allosteric sites.^[1]
- **Synthetic Intermediate:** A precursor for N-alkylated glycine derivatives and peptidomimetics via nucleophilic substitution of the chloride.^[1]

This guide provides a comprehensive technical breakdown of its synthesis, reactivity profile, and application protocols, grounded in the principles of physical organic chemistry.

Part 2: Chemical Identity & Physical Properties[1][2][3]

The physicochemical profile of **2-chloro-N-hexylacetamide** balances the reactivity of the -chloro group with the lipophilicity of the hexyl chain.

Property	Value / Description	Significance
Molecular Formula		Core scaffold
Molecular Weight	177.67 g/mol	Fragment-like size (<300 Da) ideal for screening
Physical State	Solid (Low melting point) or viscous liquid	Dependent on purity; typically a white waxy solid
Solubility	DMSO, Ethanol, DCM, Chloroform	High organic solubility; poor water solubility
LogP (Predicted)	-2.0 - 2.5	Membrane permeable; targets hydrophobic domains
Electrophile Type	Soft Electrophile ()	Preferential reaction with soft nucleophiles (Thiols)

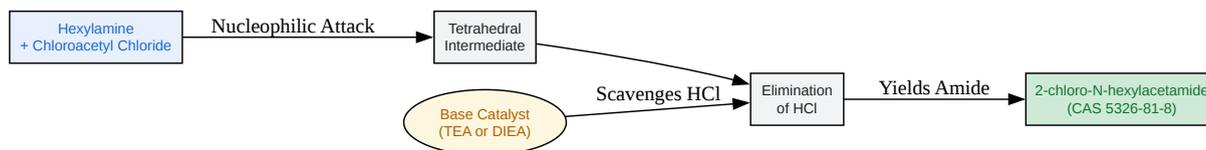
Part 3: Synthesis & Production

Mechanistic Pathway

The synthesis follows a classic Schotten-Baumann acylation or anhydrous nucleophilic acyl substitution.[1] The reaction involves the attack of hexylamine on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.

Critical Control Point: The reaction is highly exothermic.[1] Temperature control () is essential to prevent double acylation or polymerization of the highly reactive acid chloride.

Visualization: Synthesis Workflow



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Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] Base is required to neutralize the HCl byproduct.

Experimental Protocol: Bench-Scale Synthesis

Objective: Synthesize 10 mmol of **2-chloro-N-hexylacetamide**.

Reagents:

- Hexylamine (1.01 g, 10 mmol)
- Chloroacetyl chloride (1.24 g, 11 mmol) – Slight excess ensures complete amine conversion.
- Triethylamine (TEA) (1.5 g, 15 mmol) – HCl scavenger.
- Dichloromethane (DCM) (anhydrous, 50 mL).[1]

Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Dissolve hexylamine (10 mmol) and TEA (15 mmol) in 40 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.
- Addition: Dilute chloroacetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 20 minutes.

- Why? Rapid addition generates localized hot spots, potentially leading to side reactions.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]
- Workup:
 - Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.[1]
 - Wash with Sat. NaHCO₃ (2 x 20 mL) to neutralize excess acid.
 - Wash with Brine (1 x 20 mL).[1]
- Purification: Dry organic layer over

, filter, and concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography.[1]

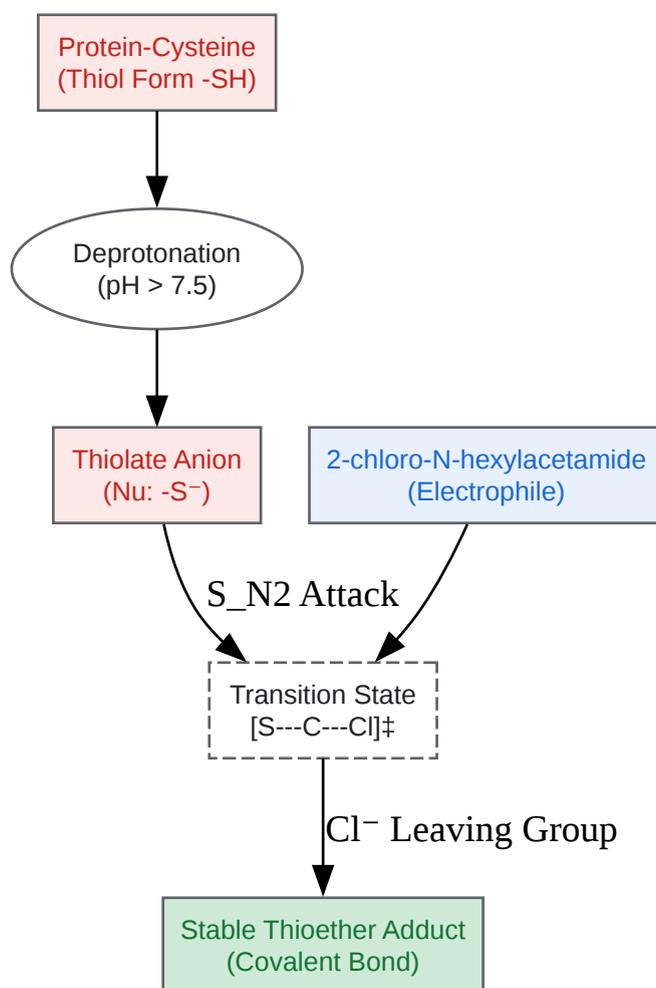
Part 4: Mechanism of Action (The "Warhead")

Electrophilic Reactivity

The 2-chloroacetamide moiety functions as a covalent warhead.[1] It reacts primarily via an S_N2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride ion.

- Selectivity: Chloroacetamides are less reactive than iodoacetamides.[1] This attenuated reactivity is advantageous; it reduces "off-target" alkylation of lysine residues (which are harder nucleophiles) and increases selectivity for cysteine thiols (soft nucleophiles).[1]
- The Hexyl Factor: The hexyl chain acts as a recognition element. It directs the molecule toward hydrophobic pockets on protein surfaces or within active sites, facilitating the alkylation of cysteines that are inaccessible to polar reagents like iodoacetamide.

Visualization: Cysteine Alkylation Mechanism



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Figure 2: Mechanism of covalent modification.[1] The thiolate anion attacks the alpha-carbon, forming a stable thioether bond.

Part 5: Applications in Drug Discovery & Proteomics

Covalent Fragment Screening

In Fragment-Based Drug Discovery (FBDD), 5326-81-8 serves as a model "covalent fragment."
[1]

- Workflow: A library of chloroacetamides with varying N-substituents (methyl, ethyl, hexyl, phenyl) is screened against a target protein.

- Hit Identification: If the N-hexyl variant (5326-81-8) labels the protein significantly better than the N-methyl variant, it indicates the target cysteine is located near a hydrophobic pocket. This provides structural activity relationship (SAR) data immediately upon hit detection.[1]

Differential Proteomics (Residue Mapping)

Researchers use 5326-81-8 to map the topology of cysteine residues.[1]

- Step 1: Label accessible/hydrophilic cysteines with a polar reagent (e.g., Iodoacetamide).[1]
- Step 2: Denature or treat with 5326-81-8 to label remaining hydrophobic/buried cysteines.[1]
- Analysis: Mass spectrometry identifies which residues were modified by the hexyl-mass shift (+141.6 Da), pinpointing buried residues.

Part 6: Safety & Handling

Hazard Classification:

- Skin/Eye Irritant: Causes severe irritation.[1][2][3][4] The lipophilic nature facilitates skin absorption.[1]
- Sensitizer: Potential to cause allergic skin reactions (contact dermatitis) upon repeated exposure.[1]
- Toxic: Harmful if swallowed.[1][2][3][4]

Handling Protocol:

- PPE: Double nitrile gloves are recommended due to the compound's permeability.[1] Wear safety goggles and a lab coat.[1]
- Containment: Weigh and handle solids in a chemical fume hood to avoid inhalation of dust.
- Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate or cysteine to quench the electrophile before disposal.[1]

Part 7: References

- Chemical Identity & Properties: PubChem. 2-Chloro-N-cyclohexylacetamide (Analogous Structure Data).[1] National Library of Medicine.[1] [\[Link\]](#)
- Mechanism (Cysteine Alkylation): K. E.[1] Borbas et al. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.[1] Bioconjugate Chemistry, 2016.[1] [\[Link\]](#)
- Proteomic Applications: Kulak, N. A., et al. Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells.[1] Nature Methods, 2014. [1] (Demonstrates utility of chloroacetamides in proteomics). [\[Link\]](#)

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